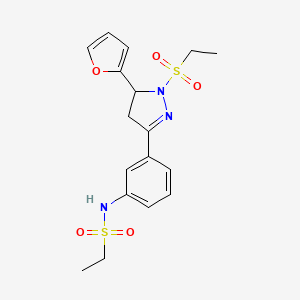
N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications. This compound contains various functional groups, including a sulfonyl group, a pyrazole ring, and a furan ring, which contribute to its diverse chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions starting from commercially available precursors. A common route might involve the following steps:
Formation of the Pyrazole Ring: : This could be achieved by reacting a suitable 1,3-dicarbonyl compound with hydrazine in the presence of a base.
Introduction of the Ethylsulfonyl Group: : The pyrazole intermediate is treated with an ethyl sulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Attachment of the Furan Ring: : A suitable furan derivative is then reacted with the pyrazole-sulfonyl compound.
Coupling with Ethanolsulfonamide: : Finally, the furan-containing compound is coupled with ethanolsulfonamide in the presence of a coupling agent such as EDCI and a catalyst like DMAP.
Industrial Production Methods:
On an industrial scale, the synthesis of this compound would likely be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control of reaction conditions, improved safety, and scalability. The purification steps would also be streamlined, potentially using high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The furan ring and the pyrazole moiety can undergo oxidation reactions under appropriate conditions.
Reduction: : The ethylsulfonyl group could be reduced under strong reducing conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring.
Common Reagents and Conditions:
Oxidation Reagents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride (LAH) or hydrogenation over palladium catalysts.
Substitution Reagents: : Halogenating agents, nitrating agents, and Friedel-Crafts alkylation/acylation agents.
Major Products Formed from These Reactions:
The oxidation might yield hydroxylated derivatives or even ring-opened products. Reduction could lead to the formation of simpler sulfonyl- or pyrazole-related structures, while substitutions could introduce a variety of functional groups into the aromatic ring, thereby altering its physical and chemical properties.
Scientific Research Applications
Chemistry:
The compound is used in the development of new organic reactions and catalytic processes due to its versatile functional groups.
Biology:
In biological research, it could be employed as a molecular probe to study enzyme-substrate interactions or as a part of drug screening libraries due to its structural resemblance to bioactive molecules.
Medicine:
Industry:
Industrially, it might find use in the synthesis of advanced materials or as an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound could exert its effects through various mechanisms, including:
Molecular Targets: : Binding to specific proteins or enzymes, thereby altering their activity. For instance, the sulfonamide group might mimic the structure of certain biological molecules, allowing the compound to inhibit specific enzymes.
Pathways Involved: : Depending on the target, it could influence signaling pathways, metabolic pathways, or gene expression. For example, if it inhibits an enzyme involved in inflammation, it could reduce the production of inflammatory mediators.
Comparison with Similar Compounds
Similar compounds might include other sulfonamides and pyrazole derivatives, such as:
N-(3-(1-(methanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(isopropylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)isopropylsulfonamide
Highlighting Its Uniqueness:
The unique combination of the ethylsulfonyl group, the furan ring, and the pyrazole moiety makes it distinct. This structure may confer unique reactivity and potential biological activities that are not as pronounced in its similar counterparts, thereby providing a unique scaffold for further exploration in both chemical and biological research.
Pretty fascinating stuff, right? This compound holds so much potential in various fields, making it an exciting subject for continued research and development!
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-8-5-7-13(11-14)15-12-16(17-9-6-10-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKOVQAKXRETSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)
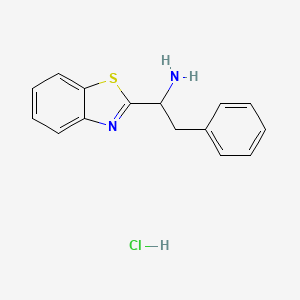
![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2841515.png)
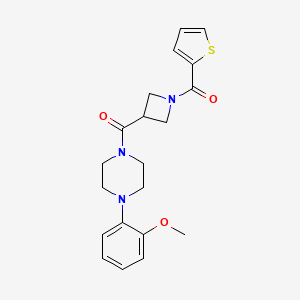
![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)
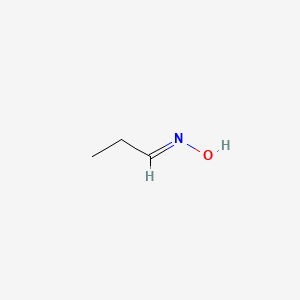
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2841523.png)
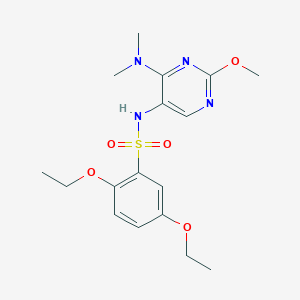
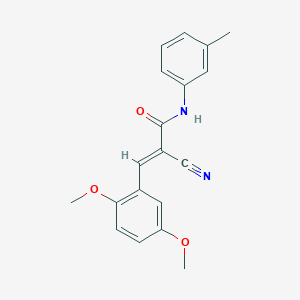
![2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2841530.png)
![(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic](/img/structure/B2841531.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)

![1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)
